

# Preventing contamination from Pevikon in electrophoresis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pevikon

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## Technical Support Center: Pevikon Electrophoresis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination from **Pevikon** in electrophoresis experiments.

### Frequently Asked Questions (FAQs)

Q1: What is **Pevikon** and why is it used in electrophoresis?

**Pevikon** is a co-polymer of polyvinyl chloride and polyvinyl acetate. It is used as a support matrix in preparative zonal electrophoresis, a technique for separating large quantities of proteins in their native state. Its key advantages include its high capacity for sample loading and its utility in separating molecules based on their charge and size.

Q2: What is the primary source of contamination from **Pevikon**?

Research has shown that **Pevikon** can contain a non-proteic, water-soluble macromolecular impurity.<sup>[1]</sup> This contaminant is thought to be a derivative of polyvinyl alcohol and can elicit an immune response, leading to the production of specific precipitating antibodies.<sup>[1]</sup> This can cause spurious precipitin reactions during immunochemical analysis of the purified proteins.<sup>[1]</sup>

Q3: How can I prevent contamination from **Pevikon**?

The most critical step in preventing contamination is the thorough washing of the **Pevikon** resin before use.<sup>[1]</sup> This significantly reduces the amount of leachable impurities. Additionally, maintaining a clean electrophoresis setup and using high-purity reagents are essential to minimize other sources of contamination.

Q4: Are there alternatives to **Pevikon** for preparative protein electrophoresis?

Yes, several alternative techniques can be used for preparative protein separation. These include:

- Preparative Polyacrylamide Gel Electrophoresis (Preparative PAGE): This method offers high resolution for protein separation.
- Isoelectric Focusing in Immobilized pH Gradients (IEF-IPG): This technique separates proteins based on their isoelectric point and provides a high number of detected peptides per protein.<sup>[2][3]</sup>
- 2D-PAGE: This powerful technique combines two different separation principles for high-resolution protein separation.<sup>[2][3]</sup>

## Troubleshooting Guide

This guide addresses common issues encountered during **Pevikon** electrophoresis, with a focus on preventing and identifying contamination.

### Issue 1: Spurious Bands or Unexpected Precipitates in Downstream Applications

- Possible Cause: Contamination from **Pevikon** resin. The macromolecular impurity in **Pevikon** can co-elute with your protein of interest and cause unexpected results in subsequent analyses like immunoassays.
- Solution:
  - Thoroughly Wash **Pevikon**: Implement a rigorous washing protocol for the **Pevikon** resin before preparing the electrophoresis block (see "Experimental Protocols" section).

- Pre-clear Extracts: Before loading onto the **Pevikon** block, consider a pre-clearing step for your sample, such as precipitation with half-saturated ammonium sulfate, which has been shown to precipitate the **Pevikon** contaminant.[\[1\]](#)
- Alternative Separation Method: If contamination persists, consider using an alternative preparative separation technique (see Table 1).

## Issue 2: Distorted or "Smiling" Bands in the Pevikon Block

- Possible Cause: Uneven heat distribution across the electrophoresis block. This is a common issue in gel electrophoresis, where the center of the gel can become hotter than the edges, causing faster migration in the middle lanes.[\[4\]](#)
- Solution:
  - Reduce Voltage: Running the electrophoresis at a lower voltage for a longer duration can minimize heat generation.[\[4\]](#)
  - Use a Cooling System: Employ a cooling plate or conduct the electrophoresis in a cold room to maintain a consistent temperature across the block.
  - Ensure Uniform Buffer Levels: Make sure the buffer level is consistent across the entire electrophoresis tank.[\[4\]](#)

## Issue 3: Poor Resolution and Separation of Protein Bands

- Possible Cause:
  - Incorrect Buffer Concentration: Using an incorrect or depleted buffer can alter the resistance and affect separation.[\[4\]](#)
  - Inappropriate **Pevikon** Concentration: The concentration of the **Pevikon** slurry can affect the pore size and, consequently, the separation of proteins.

- Sample Overload: Loading too much protein can lead to band broadening and poor resolution.
- Solution:
  - Prepare Fresh Buffer: Always use freshly prepared running buffer at the correct concentration.
  - Optimize **Pevikon** Slurry: Experiment with different **Pevikon**-to-buffer ratios to achieve the optimal consistency and separation for your target protein.
  - Determine Optimal Sample Load: Perform a loading titration to find the maximum amount of protein that can be loaded without compromising resolution.

## Data Presentation

Table 1: Comparison of Alternative Preparative Protein Separation Techniques

Technique	Principle	Advantages	Disadvantages
Preparative PAGE	Size-based separation in a polyacrylamide gel matrix.	High resolution.	Limited sample loading capacity compared to zonal methods.
IEF-IPG	Separation based on isoelectric point in a pH gradient.	High resolving power for proteins with different pIs; results in a high number of detected peptides per protein. <a href="#">[2]</a> <a href="#">[3]</a>	Can be complex to set up; may not be suitable for all proteins.
2D-PAGE	Combines IEF and SDS-PAGE for two-dimensional separation.	Very high resolution, capable of separating thousands of proteins. <a href="#">[2]</a> <a href="#">[3]</a>	Technically demanding, time-consuming, and protein recovery can be variable. <a href="#">[3]</a>
Zonal Electrophoresis (Pevikon)	Charge and size-based separation in a block of inert support medium.	High sample loading capacity; suitable for native protein purification.	Potential for contamination from the support matrix; lower resolution than PAGE-based methods.

## Experimental Protocols

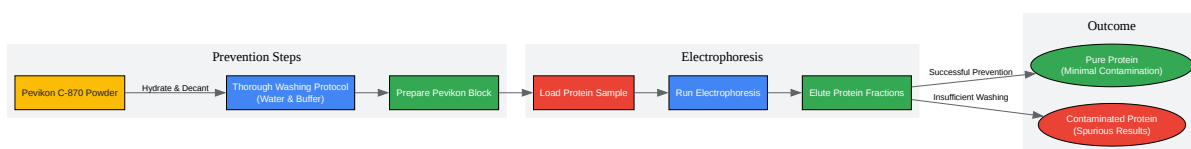
### Protocol 1: Recommended Pevikon Washing Procedure

This protocol is a recommended best practice for washing **Pevikon** C-870 to minimize leachable contaminants.

- Initial Hydration: Suspend the desired amount of **Pevikon** C-870 powder in at least 10 volumes of deionized water. Stir gently for 1-2 hours.
- Sedimentation and Decantation: Allow the **Pevikon** to settle by gravity. Carefully decant and discard the supernatant containing fine particles and soluble impurities.

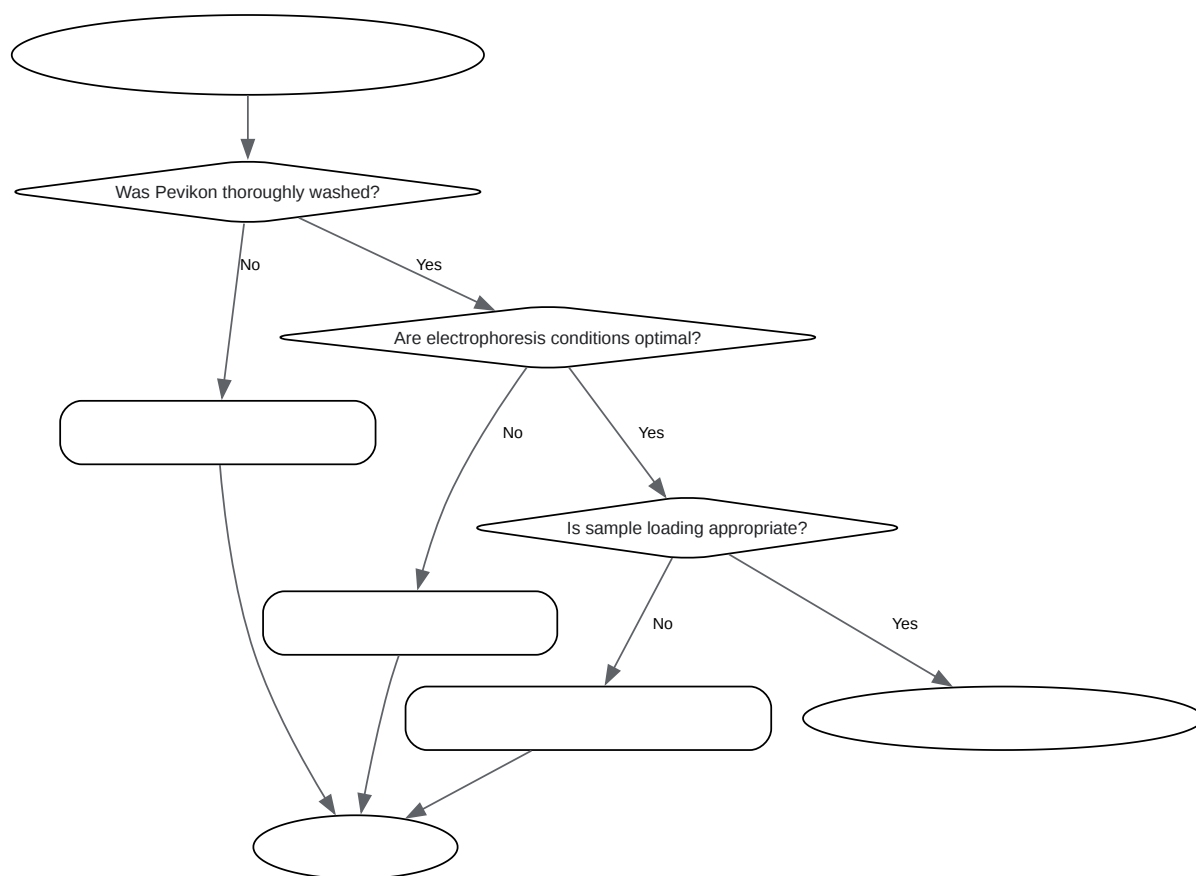
- **Repeated Washes with Deionized Water:** Repeat the suspension and sedimentation process with deionized water at least 5-7 times, or until the supernatant is clear and free of suspended particles.
- **Buffer Equilibration:** After the final water wash, wash the **Pevikon** resin two to three times with the electrophoresis running buffer to equilibrate the pH and ionic strength.
- **Final Slurry Preparation:** After the final buffer wash, decant the supernatant and prepare the **Pevikon** slurry to the desired consistency for pouring the electrophoresis block.

## Mandatory Visualization



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Caption: Workflow for preventing **Pevikon** contamination.



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- To cite this document: BenchChem. [Preventing contamination from Pevikon in electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216278#preventing-contamination-from-pevikon-in-electrophoresis]

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